molecular formula C12H12ClNO B499532 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine CAS No. 75229-22-0

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine

Cat. No.: B499532
CAS No.: 75229-22-0
M. Wt: 221.68g/mol
InChI Key: BYMWBJBTSONWMH-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine is a chemical compound with the molecular formula C12H12ClNO It is known for its unique structure, which includes a chlorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine typically involves the reaction of 5-(4-chlorophenyl)-2-furaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-[2-(dimethylamino)ethyl]amine
  • N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-ethylamine

Uniqueness

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a furan ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWBJBTSONWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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